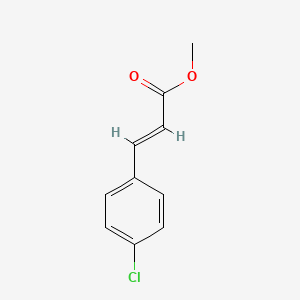
4-氯肉桂酸甲酯
概述
描述
Methyl 4-chlorocinnamate is an organic compound with the chemical formula C10H9ClO2. It is a colorless or pale yellow liquid with a sweet smell. This compound is soluble in anhydrous alcohol and common organic solvents such as ethers and alcohols . Methyl 4-chlorocinnamate is often used as an additive in perfumes, cigarettes, and oral care products to provide fragrance. It also serves as an intermediate for the preparation of certain drugs, such as fungicides and sunscreens .
科学研究应用
Methyl 4-chlorocinnamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as an intermediate in chemical reactions.
Industry: It is employed in the production of fragrances and flavor additives for consumer products.
准备方法
Methyl 4-chlorocinnamate can be synthesized by reacting p-hydroxycinnamic acid with formic acid chloride . The reaction typically involves the esterification of p-hydroxycinnamic acid in the presence of a catalyst and under controlled temperature conditions. Industrial production methods may involve continuous-flow microreactors to enhance efficiency and control over the reaction process . For example, a highly efficient method for synthesizing cinnamamides from methyl cinnamates and phenylethylamines has been developed, which can be adapted for the production of methyl 4-chlorocinnamate .
化学反应分析
Methyl 4-chlorocinnamate undergoes various chemical reactions, including:
Oxidation: This reaction can convert methyl 4-chlorocinnamate into corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Common reagents for substitution reactions include halogens, which can replace the chlorine atom in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the synthesis of cinnamamides from methyl 4-chlorocinnamate and phenylethylamines results in the formation of cinnamamide derivatives .
作用机制
The mechanism of action of methyl 4-chlorocinnamate involves its interaction with specific molecular targets and pathways. For example, cinnamamide derivatives synthesized from methyl 4-chlorocinnamate have shown anti-inflammatory and antimicrobial activities by interacting with cellular components such as enzymes and receptors . The exact molecular targets and pathways depend on the specific derivative and its intended application.
相似化合物的比较
Methyl 4-chlorocinnamate can be compared with other similar compounds, such as:
Methyl cinnamate: This compound lacks the chlorine atom present in methyl 4-chlorocinnamate, resulting in different chemical properties and reactivity.
Methyl 4-methoxycinnamate: The presence of a methoxy group instead of a chlorine atom alters the compound’s solubility and biological activity.
Methyl 4-bromocinnamate: The bromine atom in this compound provides different reactivity compared to the chlorine atom in methyl 4-chlorocinnamate.
The uniqueness of methyl 4-chlorocinnamate lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs .
属性
IUPAC Name |
methyl (E)-3-(4-chlorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBXQGYKZKOORG-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101194681 | |
| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20754-21-6, 7560-44-3 | |
| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20754-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl p-chlorocinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007560443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-chlorocinnamate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, methyl ester, (2E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101194681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl p-chlorocinnamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.593 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl 4-chlorocinnamate a promising antifungal agent?
A: Research suggests that Methyl 4-chlorocinnamate and its derivatives demonstrate potent antifungal activity. Studies have shown its efficacy against various Candida species, including Candida albicans, Candida glabrata, Candida krusei, and Candida guilliermondii []. This activity is attributed to its potential to inhibit the enzyme 14α-demethylase, a crucial enzyme in fungal cell wall synthesis [].
Q2: How does the structure of Methyl 4-chlorocinnamate influence its antifungal activity?
A: The structure of cinnamic acid derivatives significantly impacts their antifungal potency. Studies indicate that introducing a chlorine atom at the 4-position of the benzene ring, as seen in Methyl 4-chlorocinnamate, enhances antifungal activity [, ]. Further modifications, such as incorporating short alkyl chains containing heteroatoms like oxygen or attaching a perillyl-type terpenic substructure, can further augment the antifungal profile [].
Q3: What are the advantages of using continuous-flow microreactors in synthesizing Methyl 4-chlorocinnamate derivatives?
A: Utilizing Lipozyme® TL IM as a catalyst within continuous-flow microreactors offers a highly efficient method for synthesizing cinnamamides, including Methyl 4-chlorocinnamate derivatives, from methyl cinnamates and phenylethylamines []. This approach provides several advantages:* Efficiency: Achieves high conversion rates (up to 91.3%) within a short residence time [].* Mild Conditions: Operates under mild reaction conditions, minimizing unwanted side reactions [].* Control and Scalability: Allows for precise control over reaction parameters and facilitates easy scalability for larger-scale production [].* Sustainability: Enables catalyst recycling and reuse, contributing to a more sustainable and cost-effective process [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)

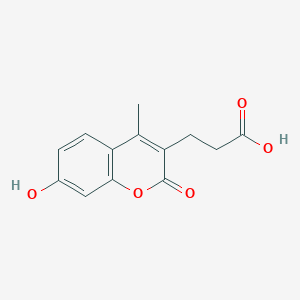
![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)


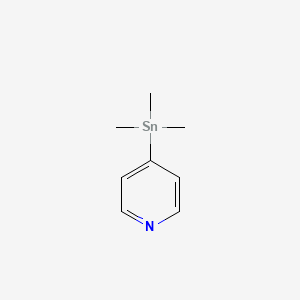
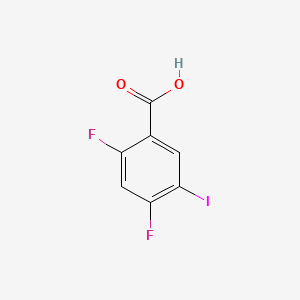
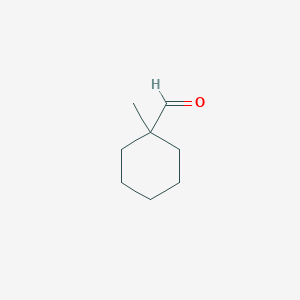
![Butyl-[1-(2-chloro-6-fluorophenyl)methylidine]amine](/img/structure/B1312213.png)

